Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole
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Overview
Description
Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole is a heterocyclic compound that features a fused pyrrole and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves a three-component reaction of enaldiazo compounds, substituted aromatic aldehydes, and amines, catalyzed by Rh2(OAc)4 and (±)-BINOL phosphoric acid .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce diverse functionalized pyrrole derivatives in a single step . These methods are advantageous as they reduce the number of synthetic steps and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole nitrogen or the pyran oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrrole and pyran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic dyes, conjugated polymers, and sensors.
Mechanism of Action
The mechanism of action of Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole can be compared with other similar compounds such as:
- rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
- rel-(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ring fusion and the potential for diverse functionalization.
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-2-9-5-7-4-8-3-6(1)7/h6-8H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
DQEFFFJNBUDCCH-BQBZGAKWSA-N |
Isomeric SMILES |
C1COC[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
C1COCC2C1CNC2 |
Origin of Product |
United States |
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